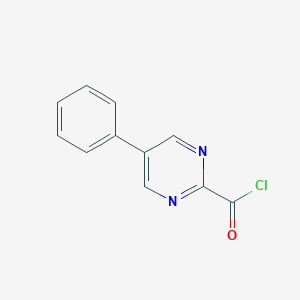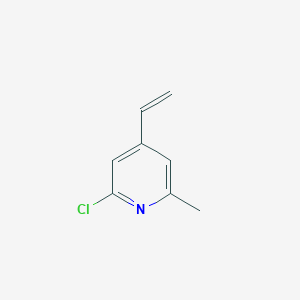![molecular formula C16H14N4O6 B13140471 1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)
1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its biphenyl structure, which includes two benzene rings connected by a single bond, with amino and nitro groups attached to the rings. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
The synthesis of 1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone involves several steps, typically starting with the nitration of biphenyl derivatives. The process includes:
Nitration: Biphenyl is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce nitro groups at specific positions on the benzene rings.
Reduction: The nitro groups are then reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Acetylation: The final step involves the acetylation of the amino groups to form the diethanone derivative.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing environmental impact and production costs .
Chemical Reactions Analysis
1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups like halogens or alkyl groups.
Acetylation: The amino groups can be acetylated to form amides using acetic anhydride or acetyl chloride.
Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature
Mechanism of Action
The mechanism of action of 1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone involves its interaction with molecular targets and pathways within biological systems. The compound’s amino and nitro groups can participate in redox reactions, affecting cellular processes and signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone can be compared with other similar compounds, such as:
3,3’-Dinitrobenzidine: Similar in structure but lacks the acetyl groups, making it less reactive in certain chemical reactions.
4,4’-Diamino-3,3’-dichlorobiphenyl: Contains chlorine atoms instead of nitro groups, resulting in different chemical properties and reactivity.
4,4’-Dimethylbiphenyl: Lacks both amino and nitro groups, making it less versatile in chemical reactions
Properties
Molecular Formula |
C16H14N4O6 |
|---|---|
Molecular Weight |
358.31 g/mol |
IUPAC Name |
1-[3-acetyl-5-amino-2-(4-amino-3-nitrophenyl)-4-nitrophenyl]ethanone |
InChI |
InChI=1S/C16H14N4O6/c1-7(21)10-6-12(18)16(20(25)26)14(8(2)22)15(10)9-3-4-11(17)13(5-9)19(23)24/h3-6H,17-18H2,1-2H3 |
InChI Key |
CEZSTGNWXKUHRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])C(=O)C)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
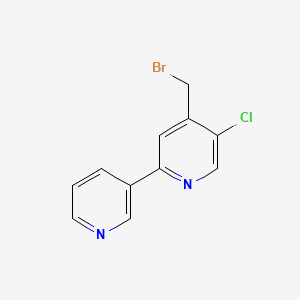

![(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13140403.png)

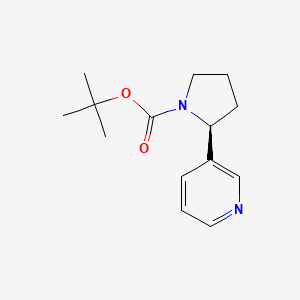
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer](/img/structure/B13140430.png)
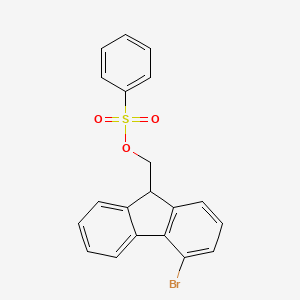
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B13140438.png)

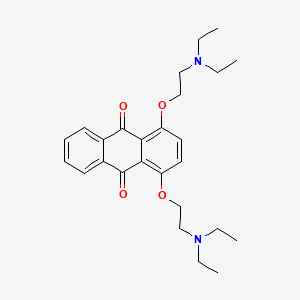
![2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140458.png)
